molecular formula C25H20F3NO4 B12806056 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 748163-22-6

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B12806056
CAS No.: 748163-22-6
M. Wt: 455.4 g/mol
InChI Key: YMEGJWTUWMVZPD-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid is a complex organic compound with the molecular formula C18H17NO4. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethylphenyl group. It is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid typically involves the protection of amino acids with the Fmoc group. One common method is the Arndt-Eistert protocol, which starts from commercially available N-Fmoc-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound in high purity and yield. The process typically involves the sequential addition of protected amino acids, followed by deprotection and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid has a wide range of scientific research applications, including:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability and protection to the amino acid, allowing it to participate in various chemical reactions without degradation. The trifluoromethylphenyl group enhances the compound’s reactivity and specificity, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid can be compared with other similar compounds, such as:

    N-Fmoc-protected α-amino acids: These compounds are also used in peptide synthesis but lack the trifluoromethylphenyl group, which provides additional reactivity and specificity.

    N-Fmoc-protected β-amino acids: These compounds have similar structural features but differ in the position of the amino group, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of the Fmoc group and the trifluoromethylphenyl group, which provides enhanced stability, reactivity, and specificity compared to other similar compounds.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGJWTUWMVZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403385
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748163-22-6, 238742-88-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748163-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-4-Trifluoromethylphenylalanine
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